molecular formula C11H11BrN2 B597396 3-Bromo-7,8-dimethylquinolin-4-amine CAS No. 1209819-60-2

3-Bromo-7,8-dimethylquinolin-4-amine

Cat. No.: B597396
CAS No.: 1209819-60-2
M. Wt: 251.127
InChI Key: PYNJWRLFUCONAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7,8-dimethylquinolin-4-amine is a brominated quinoline derivative featuring a bromine atom at position 3 and methyl groups at positions 7 and 8.

Properties

CAS No.

1209819-60-2

Molecular Formula

C11H11BrN2

Molecular Weight

251.127

IUPAC Name

3-bromo-7,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3,(H2,13,14)

InChI Key

PYNJWRLFUCONAZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=C(C(=C2C=C1)N)Br)C

Synonyms

4-Amino-3-bromo-7,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 3-Bromo-7,8-dimethylquinolin-4-amine and related brominated quinoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features
This compound C₁₁H₁₂BrN₂ Br (3), CH₃ (7,8) Electron-donating methyl groups enhance lipophilicity; moderate steric bulk
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ Br (6), N-(3-(difluoromethyl)phenyl) Difluoromethylphenyl group increases polarity; strong H-bonding potential
8-Bromo-2-phenylquinolin-4-amine C₁₅H₁₁BrN₂ Br (8), C₆H₅ (2) Phenyl group at position 2 introduces π-π stacking capability
3-Bromo-8-fluoroquinolin-4-amine C₉H₆BrFN₂ Br (3), F (8) Fluorine at 8 enhances electronegativity and metabolic stability
3-Bromo-6-chloro-8-methylquinolin-4-amine C₁₀H₉BrClN₂ Br (3), Cl (6), CH₃ (8) Chlorine at 6 increases reactivity; potential toxicity concerns
7-Bromo-3-nitroquinolin-4-amine C₉H₆BrN₃O₂ Br (7), NO₂ (3) Nitro group at 3 is strongly electron-withdrawing; may enhance reactivity

Physical and Chemical Properties

  • Crystallography: The difluoromethylphenyl derivative crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 7.5425 Å, b = 17.2573 Å, c = 23.3121 Å . Methyl groups in this compound may induce less dense crystal packing compared to bulkier substituents like phenyl or difluoromethylphenyl.
  • Spectroscopy: NMR data for 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine show distinct signals for the difluoromethyl group (δ 7.14 ppm, J = 55.7 Hz) and quinoline protons . The target compound’s methyl groups would likely produce upfield-shifted signals (δ ~2.5 ppm) in ¹H-NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.